molecular formula C19H22N2O3S2 B4048622 3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4048622
M. Wt: 390.5 g/mol
InChI Key: PTEAZVSMJLAEEN-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core, a piperidine-1-carbonyl group, and a thiophene-2-sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the Piperidine-1-Carbonyl Group: This step might involve the use of piperidine and a suitable carbonylating agent.

    Attachment of the Thiophene-2-Sulfonyl Group: This could be done through sulfonylation reactions using thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the thiophene-2-sulfonyl group.

    2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the piperidine-1-carbonyl group.

Uniqueness

The presence of both the piperidine-1-carbonyl and thiophene-2-sulfonyl groups in 3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

piperidin-1-yl-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(20-10-4-1-5-11-20)17-13-15-7-2-3-8-16(15)14-21(17)26(23,24)18-9-6-12-25-18/h2-3,6-9,12,17H,1,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEAZVSMJLAEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
3-(PIPERIDINE-1-CARBONYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

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